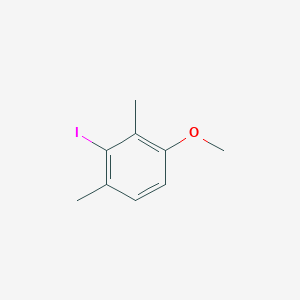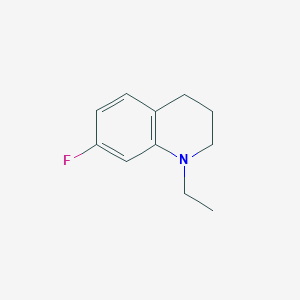
Ethyl 2,6-dibromo-3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,6-dibromo-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two bromine atoms and a methyl group attached to a benzene ring, along with an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dibromo-3-methylbenzoate typically involves the bromination of 3-methylbenzoic acid followed by esterification. The process can be summarized in the following steps:
Bromination: 3-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 6 positions of the benzene ring.
Esterification: The resulting 2,6-dibromo-3-methylbenzoic acid is then reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient bromination and esterification. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2,6-dibromo-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2,6-dibromo-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Ethyl 2,6-diamino-3-methylbenzoate, ethyl 2,6-dithio-3-methylbenzoate.
Reduction: 2,6-dibromo-3-methylbenzyl alcohol.
Oxidation: Ethyl 2,6-dibromo-3-carboxybenzoate.
科学的研究の応用
Ethyl 2,6-dibromo-3-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Materials Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of ethyl 2,6-dibromo-3-methylbenzoate involves its interaction with various molecular targets. The bromine atoms and the ester functional group play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms act as leaving groups, allowing the introduction of other functional groups into the benzene ring. Additionally, the ester group can participate in nucleophilic acyl substitution reactions, making the compound versatile in organic synthesis.
類似化合物との比較
Ethyl 2,6-dibromo-3-methylbenzoate can be compared with other similar compounds such as:
Ethyl 2,4-dibromo-3-methylbenzoate: Similar structure but with bromine atoms at different positions, leading to different reactivity and applications.
Ethyl 2,6-dichloro-3-methylbenzoate: Chlorine atoms instead of bromine, resulting in different chemical properties and reactivity.
Ethyl 2,6-dibromo-4-methylbenzoate: Methyl group at a different position, affecting the compound’s steric and electronic properties.
特性
分子式 |
C10H10Br2O2 |
|---|---|
分子量 |
321.99 g/mol |
IUPAC名 |
ethyl 2,6-dibromo-3-methylbenzoate |
InChI |
InChI=1S/C10H10Br2O2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3 |
InChIキー |
BMMOOLIGQKJCCT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)

![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)

